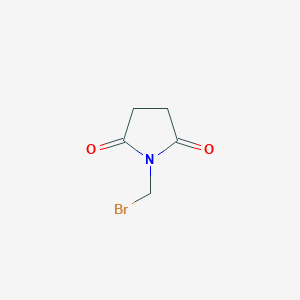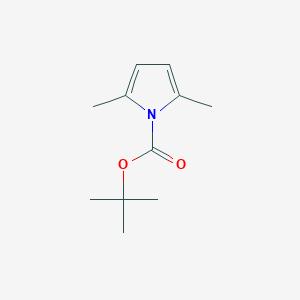
叔丁基-2,5-二甲基-1H-吡咯-1-羧酸酯
描述
tert-Butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate: is a chemical compound belonging to the class of pyrroles, which are heterocyclic aromatic organic compounds. This compound is characterized by a tert-butyl ester group attached to the nitrogen atom of the pyrrole ring, along with two methyl groups at the 2 and 5 positions of the ring. Pyrrole derivatives are significant in various fields due to their unique chemical properties and biological activities.
科学研究应用
Chemistry: tert-Butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of various heterocyclic compounds.
Biology: In biological research, this compound is used to study the structure-activity relationships of pyrrole derivatives. It helps in understanding the interactions of pyrrole-based molecules with biological targets.
Medicine: Pyrrole derivatives, including tert-Butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate, are investigated for their potential therapeutic properties. They are explored for their antimicrobial, anticancer, and anti-inflammatory activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.
作用机制
未来方向
The future directions of “tert-Butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate” are likely to be influenced by advances in the fields of medicinal chemistry and drug discovery. As an important synthetic intermediate, its applications may expand with the development of new synthetic methods and the discovery of new therapeutic targets .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate typically involves the reaction of 2,5-dimethylpyrrole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:
2,5-dimethylpyrrole+tert-butyl chloroformatetriethylaminetert-Butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate
Industrial Production Methods: In an industrial setting, the synthesis of tert-Butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions:
Oxidation: tert-Butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate can undergo oxidation reactions to form corresponding pyrrole oxides.
Reduction: The compound can be reduced to form pyrrolidines, which are saturated analogs of pyrroles.
Substitution: Electrophilic substitution reactions can occur at the 3 and 4 positions of the pyrrole ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products:
Oxidation: Pyrrole oxides.
Reduction: Pyrrolidines.
Substitution: Halogenated or nitro-substituted pyrroles.
相似化合物的比较
- tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
- tert-Butyl 3,4-dimethyl-1H-pyrrole-1-carboxylate
- tert-Butyl 2,5-dimethyl-1H-pyrrole-3-carboxylate
Comparison:
- tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate: This compound lacks the double bonds in the pyrrole ring, making it less aromatic and more reactive towards certain chemical reactions.
- tert-Butyl 3,4-dimethyl-1H-pyrrole-1-carboxylate: The methyl groups are positioned differently, which can affect the compound’s reactivity and interaction with biological targets.
- tert-Butyl 2,5-dimethyl-1H-pyrrole-3-carboxylate: The carboxylate group is attached at a different position, leading to variations in the compound’s chemical and biological properties.
Conclusion
tert-Butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique structure allows for various chemical modifications, making it a valuable intermediate in the synthesis of complex molecules
属性
IUPAC Name |
tert-butyl 2,5-dimethylpyrrole-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-8-6-7-9(2)12(8)10(13)14-11(3,4)5/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXRCRIYSPTHPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70575174 | |
| Record name | tert-Butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70575174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50585-36-9 | |
| Record name | tert-Butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70575174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile](/img/structure/B3352635.png)
![[1,2,4]Triazino[4,5-a]indole-1(2H)-thione](/img/structure/B3352640.png)
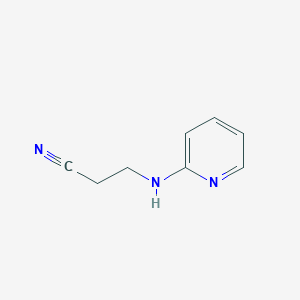
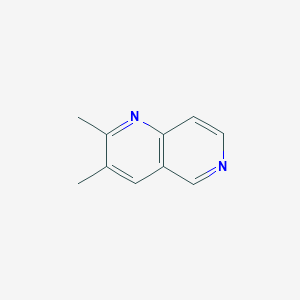
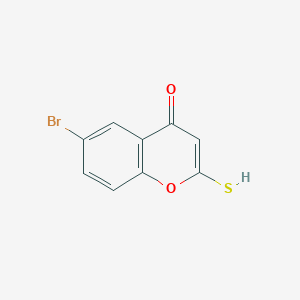
![2,2,2-Trifluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B3352679.png)


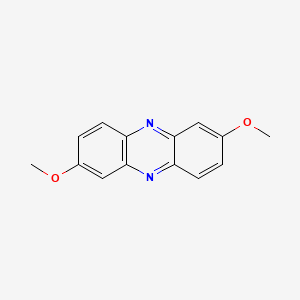

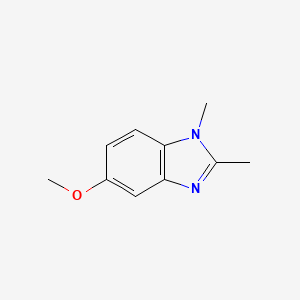
![2-Aminopyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B3352725.png)
![Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-](/img/structure/B3352733.png)
